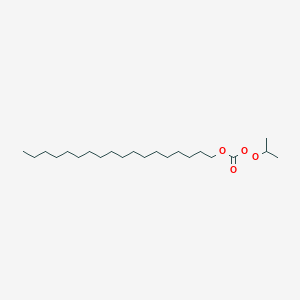

OO-isopropyl O-octadecyl peroxycarbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

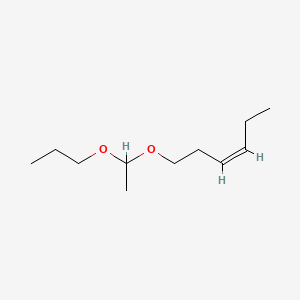

El peroxocarbonato de O-octadecilo y O-isopropilo es un compuesto de peróxido orgánico con la fórmula molecular C23H46O4. Es conocido por su uso como iniciador en reacciones de polimerización debido a su capacidad para generar radicales libres tras su descomposición .

Métodos De Preparación

Análisis De Reacciones Químicas

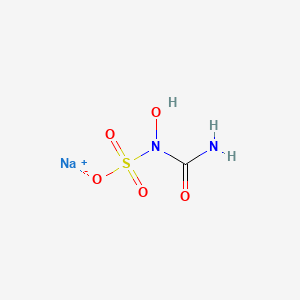

El peroxocarbonato de O-octadecilo y O-isopropilo experimenta varios tipos de reacciones químicas, principalmente involucrando la generación de radicales libres. Estas reacciones incluyen:

Oxidación: El compuesto puede actuar como un agente oxidante, facilitando la oxidación de varios sustratos.

Reducción: En presencia de agentes reductores, se puede reducir a sus alcoholes correspondientes.

Sustitución: El grupo peroxocarbonato puede ser sustituido por otros nucleófilos en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno, fosgeno y varios alcoholes. Los principales productos formados a partir de estas reacciones son típicamente los alcoholes y carbonatos correspondientes .

Aplicaciones Científicas De Investigación

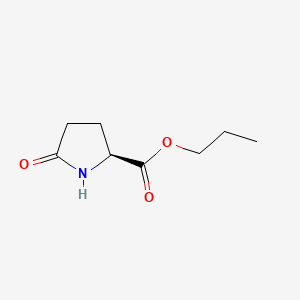

El peroxocarbonato de O-octadecilo y O-isopropilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como iniciador en reacciones de polimerización, particularmente en la producción de polímeros de vinilo.

Biología: La capacidad del compuesto para generar radicales libres lo hace útil en estudios que involucran estrés oxidativo y procesos mediados por radicales.

Medicina: La investigación sobre su posible uso en sistemas de administración de fármacos y como profármaco para terapias dirigidas está en curso.

Industria: Se utiliza en la fabricación de plásticos, resinas y otros materiales poliméricos.

Mecanismo De Acción

El mecanismo de acción del peroxocarbonato de O-octadecilo y O-isopropilo implica la escisión homolítica del enlace peróxido, lo que da como resultado la formación de radicales libres. Estos radicales pueden iniciar reacciones de polimerización atacando unidades monómeras, lo que lleva a la formación de cadenas de polímeros. Los objetivos y vías moleculares involucrados incluyen la adición de radicales a dobles enlaces y la posterior propagación de la reacción en cadena radical .

Comparación Con Compuestos Similares

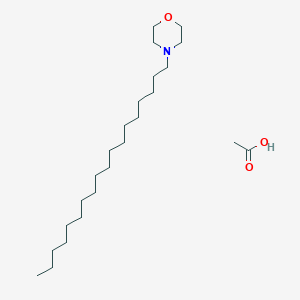

El peroxocarbonato de O-octadecilo y O-isopropilo se puede comparar con otros compuestos similares, como:

- Peroxocarbonato de O-octadecilo y O-terc-butilo

- Peroxocarbonato de O-isopropilo y O-terc-butilo

- Peroxocarbonato de O-isopropilo y O-terc-hexilo

Estos compuestos comparten estructuras y funcionalidades similares, pero difieren en sus grupos alquilo, lo que puede influir en su reactividad y aplicaciones. El peroxocarbonato de O-octadecilo y O-isopropilo es único debido a su combinación específica de grupos isopropilo y octadecilo, que proporcionan propiedades distintas en términos de solubilidad y reactividad .

Propiedades

Número CAS |

62476-80-6 |

|---|---|

Fórmula molecular |

C22H44O4 |

Peso molecular |

372.6 g/mol |

Nombre IUPAC |

octadecyl propan-2-yloxy carbonate |

InChI |

InChI=1S/C22H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)26-25-21(2)3/h21H,4-20H2,1-3H3 |

Clave InChI |

PYLQZVRFOGDCIV-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOC(=O)OOC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)